molecular formula C26H27FN4O2S2 B12203538 2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12203538
M. Wt: 510.7 g/mol
InChI Key: ZQZHTAANRQEVKH-QNGOZBTKSA-N
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Description

2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H27FN4O2S2 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H27FN4O2S2

Molecular Weight

510.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27FN4O2S2/c1-4-12-29(13-5-2)23-20(24(32)30-14-6-7-17(3)22(30)28-23)15-21-25(33)31(26(34)35-21)16-18-8-10-19(27)11-9-18/h6-11,14-15H,4-5,12-13,16H2,1-3H3/b21-15-

InChI Key

ZQZHTAANRQEVKH-QNGOZBTKSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

The compound 2-(dipropylamino)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrido-pyrimidine core with a thiazolidinone moiety, which is known for its diverse pharmacological properties. The structural components include:

  • Dipropylamino group : This moiety may enhance lipophilicity and facilitate cellular uptake.
  • Thiazolidinone scaffold : Recognized for anticancer, anti-diabetic, and anti-inflammatory activities.
  • Fluorobenzyl substituent : Potentially increases binding affinity to biological targets.

Anticancer Properties

Recent research has highlighted the anticancer potential of thiazolidinone derivatives, including those similar to the compound . Studies indicate that compounds with a thiazolidinone structure exhibit significant inhibition against various cancer cell lines:

CompoundCell LineInhibition (%)
2-Aryl-1,3-thiazolidin-4-oneMOLT-4 (Leukemia)84.19
2-Aryl-1,3-thiazolidin-4-oneSF-295 (CNS Cancer)72.11

These results suggest that modifications to the thiazolidinone structure can lead to increased cytotoxicity against cancer cells, making such compounds promising candidates for further development as anticancer agents .

The mechanism by which thiazolidinones exert their anticancer effects often involves:

  • Inhibition of cell proliferation : Thiazolidinones have been shown to disrupt cell cycle progression in cancer cells.
  • Induction of apoptosis : These compounds can trigger programmed cell death through various signaling pathways.

Research indicates that compounds containing the thiazolidinone nucleus may also act as inhibitors of key enzymes involved in cancer progression .

Other Biological Activities

Beyond anticancer effects, compounds similar to the one have demonstrated a range of other biological activities:

  • Antidiabetic Effects : Some thiazolidinones are known to enhance insulin sensitivity and lower blood glucose levels.
  • Anti-inflammatory Properties : They may inhibit COX enzymes, contributing to reduced inflammation .
  • Antiparasitic and Antiviral Activities : Certain derivatives have shown efficacy against parasitic infections and viral replication .

Recent Advances

A systematic review highlighted the advancements in synthetic strategies for thiazolidinone derivatives, emphasizing their potential as multifunctional agents in treating various diseases .

Clinical Relevance

While many studies focus on in vitro results, there is an increasing interest in translating these findings into clinical applications. For example, ongoing research aims to explore the pharmacokinetics and safety profiles of these compounds in preclinical models before advancing to human trials .

Scientific Research Applications

The biological activity of this compound is attributed to multiple mechanisms:

Inhibition of Enzymatic Activity

The thiazolidinone component may inhibit specific enzymes involved in bacterial virulence, particularly those associated with the Type III secretion system (T3SS) in pathogens such as Salmonella enterica.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. The presence of fluorinated benzyl groups enhances these effects by increasing binding affinity to microbial targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.
  • Mechanistic Studies
    Research focused on the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways. This dual action contributes to its effectiveness against resistant strains.
  • In Vivo Studies
    In vivo studies demonstrated that the compound significantly reduced bacterial load in infected animal models compared to control groups. These findings support its potential for therapeutic applications in treating infections caused by resistant bacteria.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.